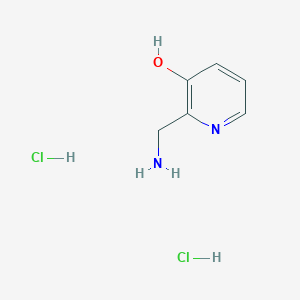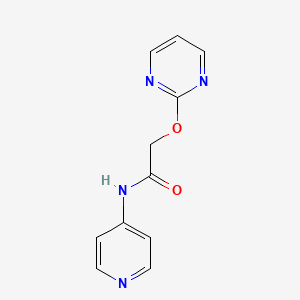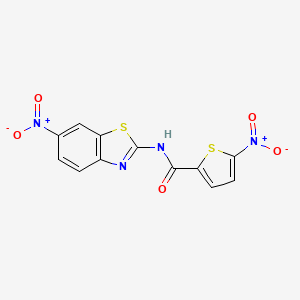
(E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a phenoxyacetohydrazide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenoxyacetohydrazides.
科学的研究の応用
Chemistry
In chemistry, (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be employed in the development of new materials with specific properties .
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a valuable tool for studying biochemical pathways and mechanisms .
Medicine
In medicine, (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide has shown promise as a therapeutic agent. Its derivatives have been explored for their potential to inhibit the growth of cancer cells and to act as antimicrobial agents against various pathogens .
Industry
In the industrial sector, this compound is used in the development of sensors and catalysts. Its unique chemical structure allows it to participate in various catalytic processes, making it useful in the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key biochemical pathways. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
(E)-2-(2-nitrobenzylideneamino)benzoic acid: Similar structure with a carboxylic acid group instead of a phenoxyacetohydrazide moiety.
3-(2-nitrobenzylidene)-2,4-pentanedione: Contains a diketone structure instead of a hydrazone linkage.
Uniqueness
(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is unique due to its combination of a nitrobenzylidene moiety with a phenoxyacetohydrazide structure. This unique combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-15(11-22-13-7-2-1-3-8-13)17-16-10-12-6-4-5-9-14(12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQTBWRJQEWHU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2834722.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2834727.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2834734.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2834741.png)
